molecular formula C6H8ClFO4 B12859857 Dimethyl 2-chloro-3-fluorosuccinate

Dimethyl 2-chloro-3-fluorosuccinate

Cat. No.: B12859857
M. Wt: 198.57 g/mol
InChI Key: AWSHNEUTLUGHHW-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted succinates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols or alcohols.

Scientific Research Applications

Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.

    Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.

    Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.

Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H8ClFO4

Molecular Weight

198.57 g/mol

IUPAC Name

dimethyl 2-chloro-3-fluorobutanedioate

InChI

InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3

InChI Key

AWSHNEUTLUGHHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)OC)Cl)F

Origin of Product

United States

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